

Molecular weight and formula of 4-(4-Chlorobenzoyl)Piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Chlorobenzoyl)Piperidine**

Cat. No.: **B1585750**

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Chlorobenzoyl)Piperidine**: A Core Scaffold in Modern Drug Discovery

Introduction

4-(4-Chlorobenzoyl)piperidine is a heterocyclic ketone that has emerged as a significant building block and key intermediate in the synthesis of complex pharmaceutical agents. Its structural motif, combining a piperidine ring with a substituted benzoyl group, positions it as a "privileged structure" in medicinal chemistry—a framework that is capable of binding to multiple biological targets.^[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical and physical properties of **4-(4-Chlorobenzoyl)piperidine**, its synthesis, analytical characterization, applications, and safety protocols. The insights herein are grounded in established chemical principles and field-proven applications to facilitate its effective use in a research and development setting.

Core Chemical Identity

The fundamental identity of a compound is defined by its molecular structure, formula, and weight. These core attributes dictate its chemical behavior and stoichiometric relationships in reactions.

Identifier	Value	Source
Molecular Formula	C ₁₂ H ₁₄ ClNO	[2] [3] [4] [5]
Molecular Weight	223.70 g/mol	[2] [4]
IUPAC Name	(4-chlorophenyl)-piperidin-4-ylmethanone	[4]
CAS Number	53220-41-0	[3] [4]
Synonyms	4-(p-Chlorobenzoyl)piperidine, (4-Chlorophenyl)(piperidin-4-yl)methanone	[3] [4]

The structure consists of a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group. This combination of a flexible, basic heterocyclic amine and a rigid, aromatic ketone is crucial to its utility in medicinal chemistry.

Caption: Chemical structure of (4-chlorophenyl)-piperidin-4-ylmethanone.

Physicochemical Properties

The physical characteristics of a compound are critical for determining its handling, storage, and behavior in various solvents and reaction conditions.

Property	Value	Source
Appearance	Yellow Solid	[3]
Melting Point	60-63 °C	[3]
Solubility	Slightly soluble in water	[3]
Storage	Keep in dark place, Sealed in dry, Room Temperature	[3]

Synthesis and Reaction Pathways

The synthesis of **4-(4-Chlorobenzoyl)piperidine** is typically achieved via the acylation of a piperidine derivative. A common and logical approach is the Friedel-Crafts acylation of a suitably protected piperidine precursor, or more directly, the N-acylation followed by rearrangement or direct C-acylation strategies. However, the most straightforward laboratory and industrial synthesis involves the reaction of a piperidine Grignard reagent with 4-chlorobenzoyl chloride or the acylation of piperidine with 4-chlorobenzoyl chloride under specific conditions.

A highly plausible pathway is the Schotten-Baumann reaction between piperidine and 4-chlorobenzoyl chloride. To prevent N-acylation, the piperidine nitrogen must be protected, typically with a Boc (tert-butoxycarbonyl) group. The protected piperidine can then be subjected to a Friedel-Crafts-type acylation or converted into an organometallic reagent for reaction with the acid chloride, followed by deprotection.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Boc Protection of Piperidine

- Dissolve piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.

Step 2: Acylation and Deprotection

- Prepare a solution of N-Boc-piperidine (1.0 eq) in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

- Add a strong base such as sec-Butyllithium (s-BuLi, 1.1 eq) dropwise to deprotonate the 4-position, forming a lithiated intermediate.
- In a separate flask, dissolve 4-chlorobenzoyl chloride (1.2 eq) in anhydrous THF.
- Slowly add the 4-chlorobenzoyl chloride solution to the lithiated piperidine solution at -78 °C.
- After the addition is complete, allow the reaction to stir for 1-2 hours at -78 °C.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
- The crude N-Boc-**4-(4-chlorobenzoyl)piperidine** is then deprotected by dissolving it in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.
- Stir at room temperature for 1-3 hours.
- Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the final product, **4-(4-Chlorobenzoyl)piperidine**.
- Purify the final compound using column chromatography or recrystallization.

Caption: Synthetic workflow for **4-(4-Chlorobenzoyl)Piperidine**.

Analytical Characterization

Confirming the identity and purity of synthesized **4-(4-Chlorobenzoyl)piperidine** requires a suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorobenzoyl ring (typically in the 7.4-7.8 ppm range as two doublets), the proton at the 4-position of the piperidine ring (a multiplet around 3.0-3.5 ppm), and the piperidine ring methylene protons (in the 1.5-3.0 ppm range).^[6] The NH proton will appear as a broad singlet.

- ^{13}C NMR: The carbon spectrum will show a characteristic signal for the ketone carbonyl carbon (~198-205 ppm), signals for the aromatic carbons (128-140 ppm), and signals for the aliphatic carbons of the piperidine ring (25-55 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the ketone carbonyl (C=O) stretch, typically around $1670\text{-}1690\text{ cm}^{-1}$. Other notable peaks include the N-H stretch (around $3300\text{-}3400\text{ cm}^{-1}$, often broad), C-H stretches (aliphatic and aromatic, $\sim 2850\text{-}3100\text{ cm}^{-1}$), and the C-Cl stretch (~700-800 cm^{-1}).[7][8]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 224.7. The isotopic pattern due to the presence of chlorine (^{35}Cl and ^{37}Cl in a $\sim 3:1$ ratio) will be evident, with a signal at m/z 226.7.

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

4-(4-Chlorobenzoyl)piperidine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for more complex molecules.[3][5]

- Monoacylglycerol Lipase (MAGL) Inhibitors: Research has demonstrated that derivatives of **4-(4-chlorobenzoyl)piperidine** can act as potent and reversible inhibitors of monoacylglycerol lipase (MAGL).[9] MAGL is a therapeutic target for various conditions, including cancer and neurological disorders. The piperidine core acts as a scaffold, upon which further modifications are made to optimize binding affinity and selectivity for the enzyme's active site.[9]
- Allosteric Modulators: Certain thiophene derivatives incorporating the **4-(4-chlorobenzoyl)piperidine** moiety have been identified as allosteric enhancers of the A1-adenosine receptor, presenting opportunities for developing treatments for cardiovascular diseases and pain.[3][5]
- Neuropsychiatric Drug Scaffolds: The related 4-benzoylpiperidine fragment is a core component of several antipsychotic and neurological drugs.[1] The structure mimics aspects of butyrophenones, a well-known class of dopamine receptor antagonists. This makes **4-(4-**

chlorobenzoyl)piperidine a valuable starting point for synthesizing new ligands for dopamine and serotonin receptors.

Safety and Handling

Understanding the hazard profile is essential for safe laboratory practice.

- Hazard Classification: **4-(4-Chlorobenzoyl)piperidine** is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation.[2][4][10]
 - GHS Pictogram: GHS07 (Exclamation Mark)
 - Signal Word: Warning
- Precautionary Measures:
 - Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid breathing dust and handle only in a well-ventilated area or chemical fume hood.[10]
 - Storage: Store in a tightly sealed container in a dry, cool, and dark place to prevent degradation.[3]
 - First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If swallowed, rinse mouth and seek medical attention.[10] If inhaled, move to fresh air.

Conclusion

4-(4-Chlorobenzoyl)piperidine is a compound of significant value to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its precise molecular weight of 223.70 g/mol and formula of C₁₂H₁₄CINO are foundational to its use in synthesis. Beyond these basic identifiers, its utility is rooted in its versatile structure, which serves as a robust scaffold for creating novel therapeutic agents, from MAGL inhibitors to CNS-active compounds. A thorough understanding of its synthesis, analytical profile, and safety requirements enables researchers to leverage this important chemical intermediate to its full potential in the pursuit of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Benzoypiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-chlorobenzoyl)piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(4-Chlorobenzoyl)piperidine price,buy 4-(4-Chlorobenzoyl)piperidine - chemicalbook [chemicalbook.com]
- 4. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Chlorobenzoyl)piperidine | 53220-41-0 [chemicalbook.com]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 9. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- To cite this document: BenchChem. [Molecular weight and formula of 4-(4-Chlorobenzoyl)Piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1585750#molecular-weight-and-formula-of-4-\(4-chlorobenzoyl-piperidine](https://www.benchchem.com/product/b1585750#molecular-weight-and-formula-of-4-(4-chlorobenzoyl-piperidine)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com